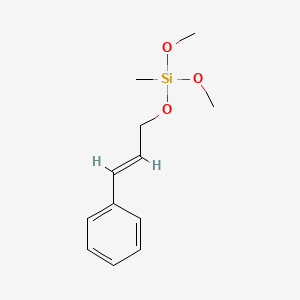
Dimethoxymethyl((3-phenylallyl)oxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethoxymethyl((3-phenylallyl)oxy)silane is an organosilicon compound with the molecular formula C12H18O3Si It is characterized by the presence of a silicon atom bonded to a methoxy group, a methyl group, and a (3-phenylallyl)oxy group
準備方法
Synthetic Routes and Reaction Conditions
Dimethoxymethyl((3-phenylallyl)oxy)silane can be synthesized through the reaction of (3-phenylallyl) alcohol with dimethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silicon-oxygen bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Dimethoxymethyl((3-phenylallyl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and organic synthesis.
科学的研究の応用
Dimethoxymethyl((3-phenylallyl)oxy)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of dimethoxymethyl((3-phenylallyl)oxy)silane involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution and addition reactions, which result in the formation of siloxane bonds and other organosilicon compounds.
類似化合物との比較
Similar Compounds
Similar compounds to dimethoxymethyl((3-phenylallyl)oxy)silane include:
- Dimethoxymethylphenylsilane
- Dimethoxymethylvinylsilane
- Dimethoxymethylpropylsilane
Uniqueness
This compound is unique due to the presence of the (3-phenylallyl)oxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
83817-67-8 |
|---|---|
分子式 |
C12H18O3Si |
分子量 |
238.35 g/mol |
IUPAC名 |
dimethoxy-methyl-[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C12H18O3Si/c1-13-16(3,14-2)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/b10-7+ |
InChIキー |
WRJPBFBFWPSTNF-JXMROGBWSA-N |
異性体SMILES |
CO[Si](C)(OC)OC/C=C/C1=CC=CC=C1 |
正規SMILES |
CO[Si](C)(OC)OCC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


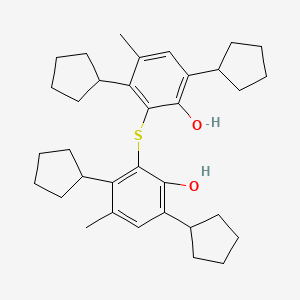
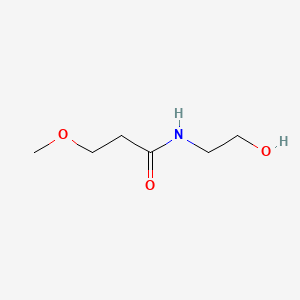
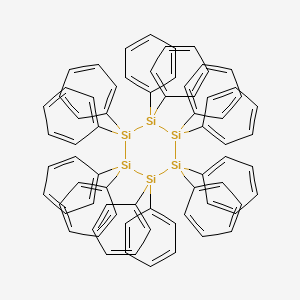

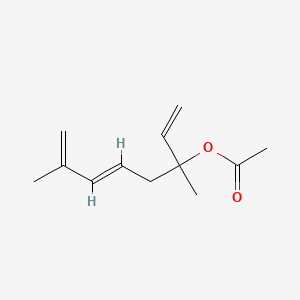
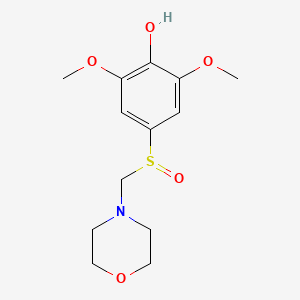
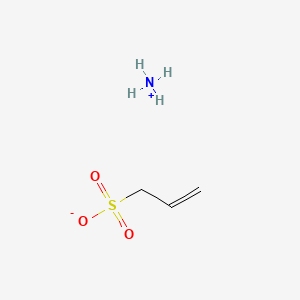

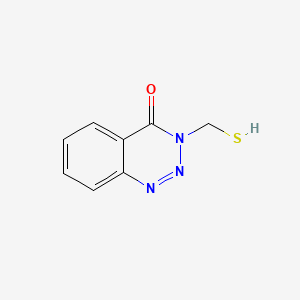
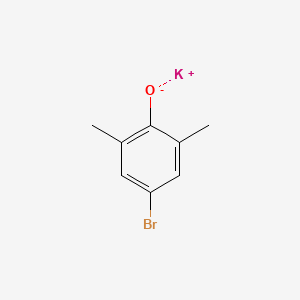
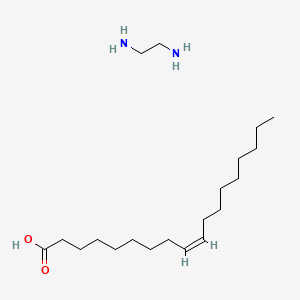
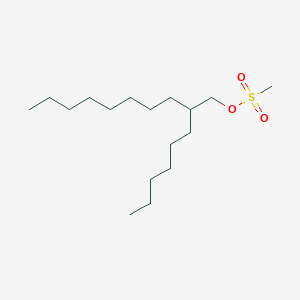

![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
